Cas no 1025590-77-5 (2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile)

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile is a heterocyclic organic compound featuring a tetraazole moiety and a phenoxyphenylamino-substituted acrylonitrile structure. Its unique molecular architecture confers potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or bioactive intermediates. The tetraazole ring enhances metabolic stability and binding affinity, while the conjugated system may facilitate interactions with biological targets. This compound is of interest in pharmaceutical research for its structural versatility and potential applications in developing novel therapeutic agents. Its synthesis and derivatization offer opportunities for exploring structure-activity relationships in drug discovery.
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile structure
1025590-77-5 structure
商品名:2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile
CAS番号:1025590-77-5
MF:C16H12N6O
メガワット:304.306081771851
MDL:MFCD00170065
CID:4677368

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • 2-(2H-2,3,4,5-TETRAAZOLYL)-3-((4-PHENOXYPHENYL)AMINO)PROP-2-ENENITRILE
    • 3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile
    • 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile
    • MDL: MFCD00170065
    • インチ: 1S/C16H12N6O/c17-10-12(16-19-21-22-20-16)11-18-13-6-8-15(9-7-13)23-14-4-2-1-3-5-14/h1-9,11,18H,(H,19,20,21,22)
    • InChIKey: HEUUUXQCLBDGRW-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C1C=CC(=CC=1)NC=C(C#N)C1N=NNN=1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 445
  • トポロジー分子極性表面積: 99.5

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
MS-6145-1MG
(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
1025590-77-5 >90%
1mg
£37.00 2025-02-08
abcr
AB159922-1 g
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile
1025590-77-5
1 g
€211.30 2023-07-20
abcr
AB159922-10g
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile; .
1025590-77-5
10g
€482.50 2024-06-12
abcr
AB159922-5g
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile; .
1025590-77-5
5g
€377.50 2024-06-12
Key Organics Ltd
MS-6145-0.5G
(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
1025590-77-5 >90%
0.5g
£385.00 2025-02-08
Key Organics Ltd
MS-6145-5MG
(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
1025590-77-5 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
MS-6145-10MG
(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
1025590-77-5 >90%
10mg
£63.00 2025-02-08
abcr
AB159922-10 g
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile
1025590-77-5
10 g
€482.50 2023-07-20
abcr
AB159922-1g
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile; .
1025590-77-5
1g
€211.30 2024-06-12
Key Organics Ltd
MS-6145-20MG
(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
1025590-77-5 >90%
20mg
£76.00 2023-04-18

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile 関連文献

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrileに関する追加情報

Recent Advances in the Study of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile (CAS: 1025590-77-5)

In recent years, the compound 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile (CAS: 1025590-77-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique tetraazole and phenoxyphenylamino moieties, has shown promising potential in various therapeutic applications, particularly as a modulator of key biological pathways. The following sections provide an overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile has been optimized in recent studies to improve yield and purity. Researchers have employed advanced catalytic methods and green chemistry principles to streamline the production process. Notably, the use of palladium-catalyzed cross-coupling reactions has been highlighted as a key step in achieving high selectivity and efficiency. These advancements are critical for scaling up production for preclinical and clinical studies.

Mechanistic studies have revealed that this compound exhibits potent inhibitory activity against specific protein kinases involved in inflammatory and oncogenic pathways. In vitro assays demonstrated significant suppression of kinase activity at nanomolar concentrations, suggesting high binding affinity and specificity. Furthermore, molecular docking simulations have provided insights into the compound's interaction with the ATP-binding site of target kinases, offering a structural basis for its inhibitory effects. These findings underscore the potential of 1025590-77-5 as a lead compound for drug development.

In vivo studies have further validated the therapeutic potential of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile. Animal models of chronic inflammation and cancer have shown marked reduction in disease progression following treatment with this compound. Notably, its favorable pharmacokinetic profile, including good oral bioavailability and low toxicity, positions it as a promising candidate for further development. Researchers are currently exploring its efficacy in combination therapies to enhance therapeutic outcomes.

Despite these promising results, challenges remain in the clinical translation of 1025590-77-5. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research aims to elucidate these aspects through advanced analytical techniques and preclinical trials. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potent biological activity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research and development efforts will be essential to fully realize its potential in clinical settings.

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Amadis Chemical Company Limited
(CAS:1025590-77-5)2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile
A1100310
清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0